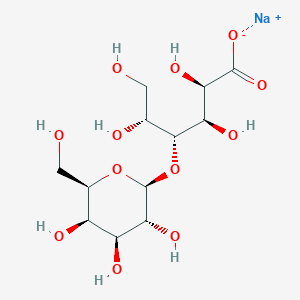
Sodium lactobionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium lactobionate is a white crystalline powder . It is a disaccharide formed from gluconic acid and galactose . It is used in the synthesis of other chemicals and as a preservative in skincare products .
Synthesis Analysis
This compound is obtained by bioconversion through the enzymatic complex glucose-fructose-oxidoreductase (GFOR)/gluconolactonase (GL) present in calcium alginate immobilized cells of Zymomonas mobilis . In the reactions catalyzed by this enzyme system, the medium pH must be controlled at slightly acid values .Molecular Structure Analysis
The molecular formula of this compound is C12H21NaO12 . The structural identities of the lactobionate salts were determined by high resolution mass spectrometry, in addition to the 13C and 1H NMR analysis .Chemical Reactions Analysis
The characterization demonstrates the selectivity of the enzymatic reaction of GFOR/GL of Z. mobilis, in the production of lactobionic acid and its salts .Physical And Chemical Properties Analysis
This compound is a white or off-white crystalline powder . Its molecular weight is 380.28 g/mol .Scientific Research Applications
Bioproduction and Characterization
Sodium lactobionate is obtained through bioconversion processes involving the enzyme complex glucose-fructose-oxidoreductase (GFOR)/gluconolactonase (GL) found in cells of Zymomonas mobilis. This enzymatic process is highly selective, producing lactobionic acid and its salts, including this compound, with significant yields and purity. Such bioproduction is pivotal for pharmaceutical applications due to the selectivity and efficiency of the process (Delagustin et al., 2017).
Lactobionic Acid Production via Electrodialysis
A notable application of this compound is in the production of lactobionic acid (LBA) via bipolar membrane electrodialysis (BMED). This process involves the aerobic oxidation of lactose over gold nanoparticles supported on mesoporous silica, producing LBA from a this compound solution. This method highlights the potential for efficient LBA production, which is crucial in food, pharmaceutical, and chemical industries (Gutiérrez et al., 2013).
Stability and Stress Tests
This compound's stability under various conditions is critical for its pharmaceutical applications. Accelerated and long-term stability studies have shown that this compound remains stable under different temperatures and humidity conditions. Stress tests further reveal its stability against changes in pH, temperature, oxidation, and UV light exposure, which is vital for its use in pharmaceutical formulations (Delagustin et al., 2019).
Ion-Exchange in LBA Production
Ion-exchange using a strong cation exchange resin demonstrates another method for producing lactobionic acid from this compound. This technique effectively removes sodium from the solution, converting this compound to its acid form. Such a method is relevant for scenarios where the acid form is preferred over the salt form (Gutiérrez et al., 2015).
Physical Properties
Understanding the physical properties of this compound solutions, such as density, viscosity, and refractive index, is crucial for various applications. These properties, which vary with temperature and concentration, are essential for designing processes and products in pharmaceutical and chemical industries (Han et al., 2016).
Effect on Sugar Anion Conformation
The interaction of this compound with various cations affects the conformation of carbohydrate anions. This interaction is significant for understanding the behavior of lactobionate in different formulations and environments, which is important for pharmaceutical and chemical applications (Wieczorek et al., 1996).
Mechanism of Action
Target of Action
Sodium lactobionate, a salt of lactobionic acid, primarily targets cells in the human body and various microorganisms. It is known to interact with mineral cations such as calcium, potassium, and sodium . In the pharmaceutical industry, it is used as an excipient for formulation . For example, the antibiotic erythromycin is used as the salt erythromycin lactobionate when intravenously delivered .
Mode of Action
This compound works by providing osmotic support and preventing cell swelling . It is added to organ preservation solutions such as Viaspan or CoStorSol . In the case of erythromycin lactobionate, it is suitable for intravenous administration .
Biochemical Pathways
Lactobionic acid, from which this compound is derived, is a disaccharide formed from gluconic acid and galactose . It can be formed by oxidation of lactose . The carboxylate anion of lactobionic acid is known as lactobionate .
Pharmacokinetics
In the case of erythromycin lactobionate, it is known that erythromycin is concentrated in the liver and excreted in the bile . From 12 to 15 percent of intravenously administered erythromycin is excreted in active form in the urine .
Result of Action
The result of this compound’s action is largely dependent on its application. In organ preservation solutions, it provides osmotic support and prevents cell swelling . As a component of pharmaceutical formulations, it can enhance the stability and effectiveness of the active ingredient .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the production of lactobionic acid, the control of pH and temperature is crucial for high yield . Furthermore, the stability of this compound can be affected by factors such as storage conditions and the presence of other substances in the solution .
Future Directions
Lactobionic acid and its salts have several applications in the pharmaceutical area . There is a growing interest in the academic community and industry research sectors in the application of LBA as a food ingredient . Further studies on the safety of consumption should be carried out in coming years in order to elucidate its toxicological aspects and to extend the technological possibilities of the food processing industry .
Biochemical Analysis
Biochemical Properties
Sodium lactobionate is a product of lactobionic acid, a disaccharide formed from gluconic acid and galactose . It interacts with various biomolecules in its role as a biochemical reactant. For instance, it forms salts with mineral cations such as calcium, potassium, and zinc .
Cellular Effects
This compound has been found to have effects on various types of cells. For example, it has been used in organ preservation solutions to provide osmotic support and prevent cell swelling . It also has been reported to decrease cellular injury in preserved tissue for organ transplantation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. As a salt of lactobionic acid, it can form salts with mineral cations, influencing cellular function .
Temporal Effects in Laboratory Settings
This compound has been found to be stable for six months in analyses considering the accelerated (40 °C and 75% RH) and long-term (30 °C and 75% RH) stability studies .
Metabolic Pathways
This compound is involved in the metabolic pathways of lactobionic acid, a sugar acid. It is synthesized by oxidation of the free aldehyde group of lactose .
Transport and Distribution
As a salt of lactobionic acid, it is known to provide osmotic support and prevent cell swelling, suggesting it may interact with cellular transport mechanisms .
Subcellular Localization
Given its role in providing osmotic support and preventing cell swelling, it may be localized in areas of the cell where osmoregulation is critical .
Properties
| { "Design of the Synthesis Pathway": "Sodium lactobionate can be synthesized by reacting lactobionic acid with sodium hydroxide.", "Starting Materials": [ "Lactobionic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve lactobionic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 80-90°C for 2-3 hours", "Cool the mixture and filter the precipitated sodium lactobionate", "Wash the precipitate with water and dry it" ] } | |
| 27297-39-8 | |
Molecular Formula |
C12H23NaO13 |
Molecular Weight |
398.29 g/mol |
IUPAC Name |
sodium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate |
InChI |
InChI=1S/C12H22O12.Na.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;/h3-10,12-20H,1-2H2,(H,21,22);;1H2/q;+1;/p-1 |
InChI Key |
SYHQNAQDMATZMZ-UHFFFAOYSA-M |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.[Na+] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-6-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one](/img/structure/B2935971.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2935974.png)
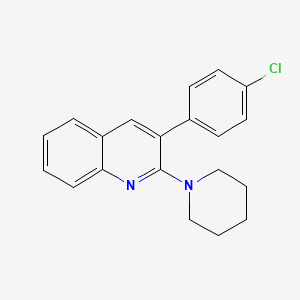
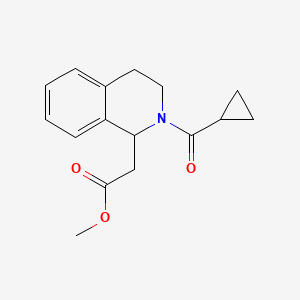
![N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2935981.png)
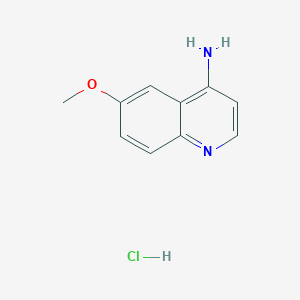

![N-[bis(2-chlorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2935984.png)


![(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2935988.png)
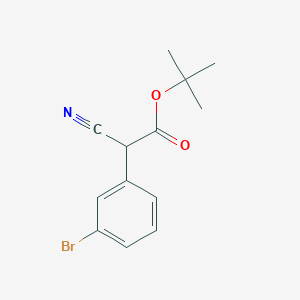
![{hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride](/img/structure/B2935990.png)
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2935992.png)
